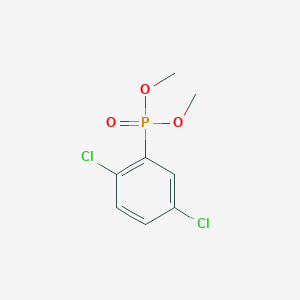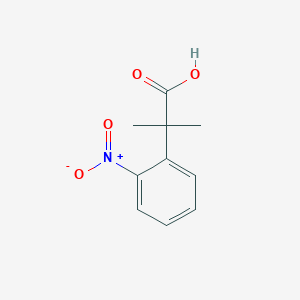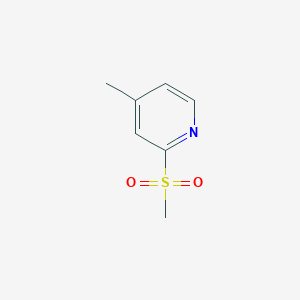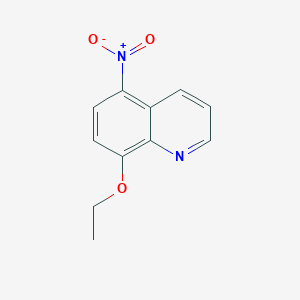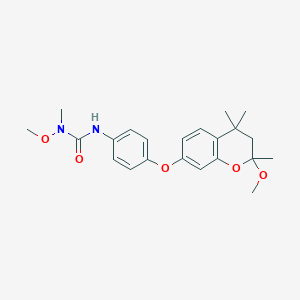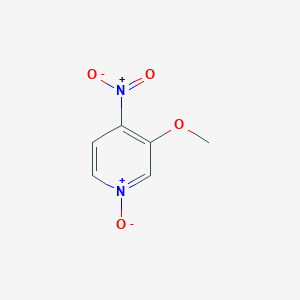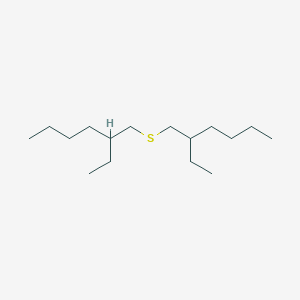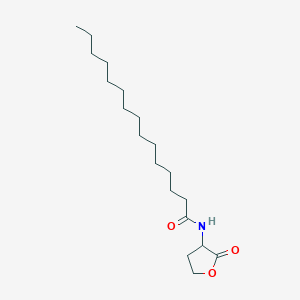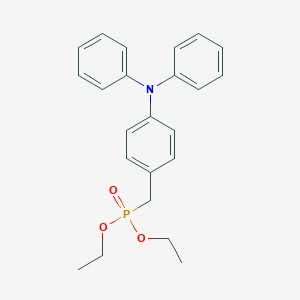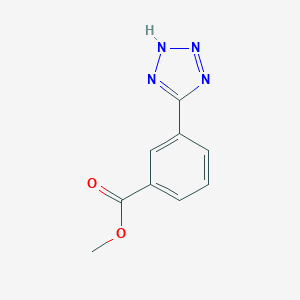
11-Methylnonadec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methylnonadec-1-ene is an organic compound with the molecular formula C20H40. It is a long-chain hydrocarbon with a single double bond located at the first carbon atom and a methyl group attached to the eleventh carbon atom. This compound is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methylnonadec-1-ene can be achieved through various methods, including:
Hydroformylation: This process involves the reaction of an olefin with carbon monoxide and hydrogen in the presence of a catalyst, typically a transition metal complex. The resulting aldehyde can then be reduced to form the desired alkene.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide.
Grignard Reaction: This involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol, which can then be dehydrated to form the desired alkene.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Common methods include:
Catalytic Cracking: This process involves the breaking down of larger hydrocarbon molecules into smaller ones using a catalyst, typically a zeolite or metal oxide.
Oligomerization: This method involves the polymerization of smaller olefin molecules to form larger ones. The reaction is typically catalyzed by transition metal complexes.
Análisis De Reacciones Químicas
Types of Reactions
11-Methylnonadec-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically using reagents such as potassium permanganate or chromium trioxide. The major products formed are alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The major products formed are alkanes.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents such as halogens or nucleophiles. The major products formed are halogenated alkenes or substituted alkenes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and oxygen (O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2), nucleophiles (OH-, NH3), and Lewis acids (AlCl3, FeCl3).
Aplicaciones Científicas De Investigación
11-Methylnonadec-1-ene has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and catalysis. It is also used in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Used as a raw material in the production of lubricants, surfactants, and polymers. It is also used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-Methylnonadec-1-ene involves its interaction with various molecular targets and pathways. In chemical reactions, the double bond in the compound acts as a reactive site for electrophilic and nucleophilic attacks. The presence of the methyl group at the eleventh carbon atom can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Decene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but lacks the methyl group at the eleventh carbon atom.
1-Nonadecene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but has a different chain length.
1-Hexadecene: A linear alkene with a single double bond at the first carbon atom. It is similar in structure but has a shorter chain length.
Uniqueness
11-Methylnonadec-1-ene is unique due to the presence of the methyl group at the eleventh carbon atom, which can influence its reactivity and selectivity in various chemical reactions. This structural feature can also affect its physical properties, such as boiling point and solubility, compared to other similar compounds.
Propiedades
Número CAS |
17438-89-0 |
|---|---|
Fórmula molecular |
C20H42 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
9-methylnonadecane |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h20H,4-19H2,1-3H3 |
Clave InChI |
FFVPRSKCTDQLBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)CCCCCCCCC=C |
SMILES canónico |
CCCCCCCCCCC(C)CCCCCCCC |
Key on ui other cas no. |
13287-24-6 17438-89-0 |
Descripción física |
Liquid |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


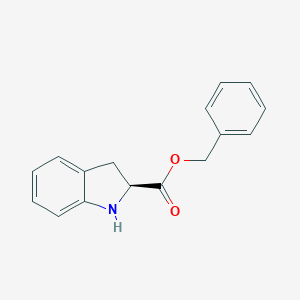
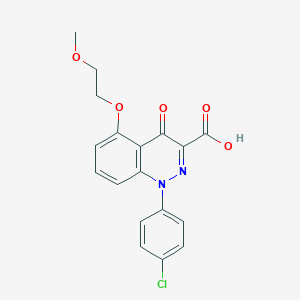
![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)
